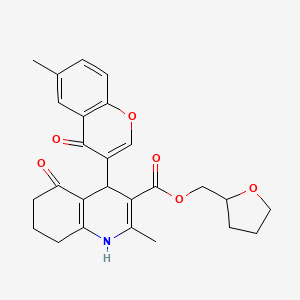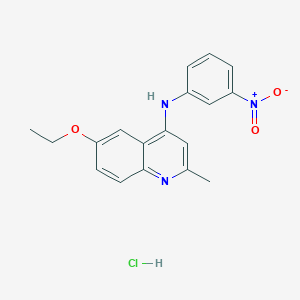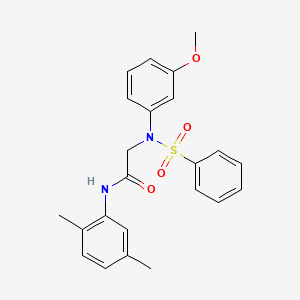![molecular formula C19H13ClN2O3 B4925206 4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4925206.png)
4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, commonly known as CNQX, is a potent and selective antagonist of glutamate receptors. It is a synthetic compound that has been extensively studied for its role in neuroscience research.
作用机制
CNQX acts as a competitive antagonist of AMPA receptors by binding to the receptor's ion channel and preventing the flow of ions through the channel. This results in the inhibition of fast excitatory synaptic transmission in the brain. CNQX has a high affinity for AMPA receptors and is highly selective for this receptor subtype.
Biochemical and Physiological Effects:
CNQX has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to inhibit long-term potentiation (LTP), a process that is thought to be involved in learning and memory. CNQX has also been shown to reduce the frequency and amplitude of spontaneous excitatory synaptic currents, indicating that it can modulate synaptic transmission.
实验室实验的优点和局限性
One of the main advantages of using CNQX in lab experiments is its high selectivity for AMPA receptors. This allows researchers to specifically study the effects of blocking these receptors without affecting other receptor subtypes. However, CNQX has a relatively short half-life and can be rapidly metabolized by the body. This can make it difficult to maintain a consistent level of CNQX in experiments over time.
未来方向
There are a number of future directions for research involving CNQX. One area of interest is the role of AMPA receptors in neurological disorders such as epilepsy and stroke. Researchers are also investigating the potential therapeutic use of CNQX in these conditions. Another area of interest is the development of new compounds that are more potent and selective than CNQX. These compounds could be used to further elucidate the role of glutamate receptors in the brain and may have therapeutic potential in neurological disorders.
合成方法
CNQX can be synthesized by the reaction of 2-amino-3-chlorobenzoic acid with 3-nitro-4-chlorobenzaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting product is then reduced with sodium borohydride to yield CNQX. The synthesis of CNQX is a complex process that requires careful attention to detail and precise measurements.
科学研究应用
CNQX is widely used in neuroscience research to study the role of glutamate receptors in synaptic transmission and plasticity. It is commonly used to block the activity of AMPA receptors, which are responsible for fast excitatory synaptic transmission in the brain. By blocking AMPA receptors, CNQX can be used to study the effects of glutamate on neuronal activity and plasticity.
属性
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3/c20-16-8-6-12(9-17(16)22(24)25)15-10-18(23)21-19-13-4-2-1-3-11(13)5-7-14(15)19/h1-9,15H,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNJFNRSARUTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B4925138.png)
![N-[2-(allyloxy)benzyl]-2-fluoroaniline](/img/structure/B4925146.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4925148.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B4925162.png)

![9-hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.1~10,13~.0~2,7~]pentadec-2(7)-en-3-one](/img/structure/B4925178.png)
![ethyl 6-(5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B4925185.png)
![2-[(triphenylphosphoranylidene)amino]-1,3-thiazole](/img/structure/B4925189.png)
![1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4925193.png)


